molecular formula C10H20N2 B8321709 1-Cyano-3,5,5-trimethylhexylamine

1-Cyano-3,5,5-trimethylhexylamine

Cat. No.: B8321709
M. Wt: 168.28 g/mol
InChI Key: YFLXTVGVHWYMHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyano-3,5,5-trimethylhexylamine is a useful research compound. Its molecular formula is C10H20N2 and its molecular weight is 168.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

2-amino-4,6,6-trimethylheptanenitrile

InChI

InChI=1S/C10H20N2/c1-8(5-9(12)7-11)6-10(2,3)4/h8-9H,5-6,12H2,1-4H3

InChI Key

YFLXTVGVHWYMHR-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C#N)N)CC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of the 3,5,5-trimethylhexanal (17.4 mL, 0.10 mol), ammonium chloride (53.5 g, 0.205 mol) and diethyl ether (113 mL) was added sodium cyanide (7.35 g, 0.15 mol) in water (38 mL). The reaction mixture was allowed to stir vigorously for 16 h. The layers were separated. The aqueous layer was extracted with diethyl ether. The combined organic layer was then extracted with 1 N HCl. Saturated sodium bicarbonate was then added until 1-cyano-3,5,5-trimethyl-hexylamine was completely precipitated. Vacuum filtration and washing with 5 mL ice cold water followed by lyophilization gave 1-cyano-3,5,5-trimethylhexylamine (5.805 g, 0.034 mol, 34.5%) as a white solid.
Quantity
17.4 mL
Type
reactant
Reaction Step One
Quantity
53.5 g
Type
reactant
Reaction Step One
Quantity
113 mL
Type
reactant
Reaction Step One
Quantity
7.35 g
Type
reactant
Reaction Step Two
Name
Quantity
38 mL
Type
solvent
Reaction Step Two

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